

Spectroscopic Characterization of (R)-2-amino-2-(4-bromophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(R)-2-amino-2-(4-bromophenyl)ethanol
Cat. No.:	B152270

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for the chiral amino alcohol, **(R)-2-amino-2-(4-bromophenyl)ethanol**. This compound is of significant interest in the development of pharmaceuticals and as a chiral building block in organic synthesis. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and stereochemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation based on fundamental principles and comparative analysis with structurally related molecules.

Molecular Structure and Key Features

(R)-2-amino-2-(4-bromophenyl)ethanol possesses a stereogenic center at the carbon bearing the amino group, a p-substituted aromatic ring, and a primary alcohol. These features give rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of **(R)-2-amino-2-(4-bromophenyl)ethanol** with the chiral center denoted by C*.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **(R)-2-amino-2-(4-bromophenyl)ethanol**, both ^1H and ^{13}C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical as labile protons (-OH, -NH₂) may exchange with residual water, leading to peak broadening or disappearance.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. The spectral width should typically be set from -2 to 12 ppm. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ^{13}C , a greater number of scans and a longer relaxation delay are often required compared to ^1H NMR.[1]

^1H NMR Spectral Data (Predicted and Comparative)

While a definitive, published spectrum for the free base is not readily available, the following table is constructed based on data from its hydrochloride salt and closely related analogs. The chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
Aromatic (2H)	~7.45	d	~8.4	Protons ortho to the bromine atom.
Aromatic (2H)	~7.20	d	~8.4	Protons meta to the bromine atom.
Methine (-CH(N)-)	~4.0-4.2	dd	~8.0, 4.0	The chiral proton, coupled to the two diastereotopic methylene protons.
Methylene (-CH ₂ O-)	~3.6-3.8	m	-	Diastereotopic protons due to the adjacent chiral center, may appear as two separate dd or a complex multiplet.
-OH, -NH ₂	Variable	br s	-	Chemical shift is highly dependent on solvent, concentration, and temperature.

Expert Insights: The two aromatic doublets are characteristic of a 1,4-disubstituted benzene ring. The key to confirming the structure lies in the aliphatic region. The methine proton will be a doublet of doublets (dd) due to coupling with the two non-equivalent methylene protons. The methylene protons themselves are diastereotopic and will likely show complex splitting. In the

hydrochloride salt, the amine protons would appear further downfield and could show coupling to the methine proton.

¹³C NMR Spectral Data (Predicted and Comparative)

The expected ¹³C NMR chemical shifts are summarized below.

Carbon	Predicted Chemical Shift (ppm)	Notes
C-Br	~121	Aromatic carbon directly attached to bromine.
Aromatic CH (2C)	~128	Aromatic carbons meta to the bromine.
Aromatic CH (2C)	~131	Aromatic carbons ortho to the bromine.
C-ipso	~142	Quaternary aromatic carbon attached to the aminoethanol side chain.
-CH(N)-	~58-60	Chiral carbon, shifted downfield by the attached nitrogen.
-CH ₂ OH	~65-68	Methylene carbon, shifted downfield by the attached oxygen.

Expert Insights: The number of distinct signals in the ¹³C NMR spectrum (expecting 6 aromatic and 2 aliphatic) confirms the overall carbon framework. The chemical shifts are influenced by the electronegativity of the substituents. For instance, the carbon bearing the bromine atom (C-Br) is significantly shielded compared to the other aromatic carbons.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation (ATR Method): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact. This method is rapid and requires minimal sample preparation.[\[1\]](#)
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

IR Spectral Data

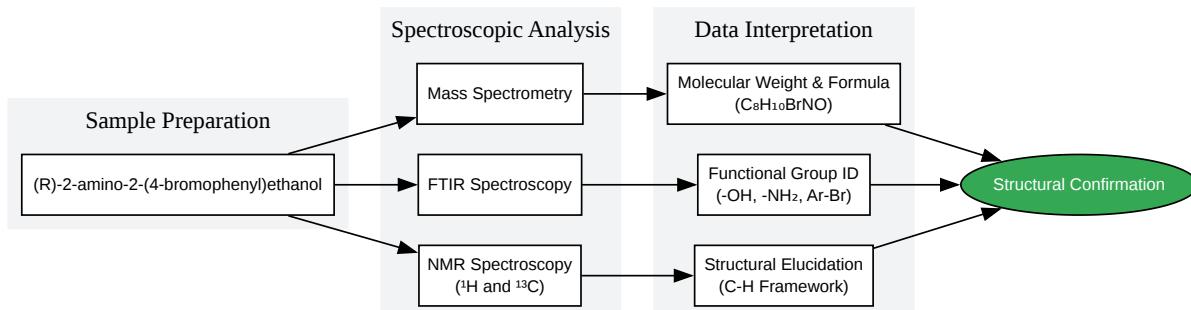
Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400-3200 (broad)	O-H stretch, N-H stretch	Alcohol, Amine
3100-3000	C-H stretch (aromatic)	Aromatic C-H
3000-2850	C-H stretch (aliphatic)	Aliphatic C-H
~1600, ~1490	C=C stretch	Aromatic ring
~1050	C-O stretch	Primary alcohol
~820	C-H bend (out-of-plane)	1,4-disubstituted benzene
~1100-1000	C-N stretch	Amine

Expert Insights: The most prominent feature will be a broad band in the 3400-3200 cm^{-1} region, which is a composite of the O-H and N-H stretching vibrations. The presence of sharp peaks around 1600 and 1490 cm^{-1} confirms the aromatic ring, and the strong absorption around 820 cm^{-1} is highly indicative of 1,4-disubstitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry


- Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.
- Data Acquisition: The sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule as it is a soft ionization method that typically keeps the molecule intact. The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.[\[1\]](#)

Mass Spectral Data

The molecular weight of **(R)-2-amino-2-(4-bromophenyl)ethanol** is 216.08 g/mol. The presence of bromine, with its two major isotopes (^{79}Br and ^{81}Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

m/z	Ion	Notes
216/218	$[\text{M}+\text{H}]^+$	Protonated molecular ion, showing the characteristic 1:1 isotopic pattern for one bromine atom.
199/201	$[\text{M}+\text{H}-\text{H}_2\text{O}]^+$	Loss of water from the protonated molecular ion.
185/187	$[\text{M}+\text{H}-\text{CH}_2\text{OH}]^+$	Cleavage of the C-C bond between the chiral center and the methylene group.

Expert Insights: The observation of the $[\text{M}+\text{H}]^+$ ion pair at m/z 216 and 218 is the most definitive evidence for the molecular formula. The relative abundance of these two peaks should be nearly equal. Common fragmentation pathways for amino alcohols include the loss of water and cleavage adjacent to the functional groups.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **(R)-2-amino-2-(4-bromophenyl)ethanol**.

Conclusion

The comprehensive spectroscopic analysis of **(R)-2-amino-2-(4-bromophenyl)ethanol**, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of information, and together they create a detailed molecular portrait. While a complete, published dataset for this specific enantiomer's free base is not readily available, a thorough understanding of spectroscopic principles and comparative analysis with closely related compounds allows for a confident and accurate characterization. This guide provides the necessary framework for researchers to interpret their own experimental data for this important chiral building block.

References

- The Royal Society of Chemistry. (n.d.). Supporting information for...
- PubChem. (n.d.). 2-Amino-2-(2-bromophenyl)ethanol.
- PubChem. (n.d.). 2-(4-Bromophenyl)ethanol.
- PubChem. (n.d.). Benzeneethanol, beta-amino-4-bromo-, hydrochloride (1:1), (betaR)-.
- PubChemLite. (n.d.). 2-amino-2-(4-bromophenyl)ethanol.
- MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Sigma-Aldrich. (n.d.). (S)-2-Amino-2-(4-bromophenyl)ethanol.
- ResearchGate. (n.d.). Figure S19. IR spectrum (KBr) of 2-azido-1-(4-bromophenyl)ethanol (13).
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- SpectraBase. (n.d.). 2-Amino-1-(4-bromophenyl)ethan-1-ol - Optional[Vapor Phase IR] - Spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of (R)-2-amino-2-(4-bromophenyl)ethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152270#r-2-amino-2-4-bromophenyl-ethanol-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com